![molecular formula C12H10ClFN2OS B1307106 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide CAS No. 842954-82-9](/img/structure/B1307106.png)
2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole-containing acetamide derivatives has been reported using different electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinone products was achieved using N-aryl-2-chloroacetamides, which act as doubly electrophilic components, leading to acceptable product yields and the elimination of by-products such as aniline or 2-aminobenzothiazole . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods highlight the versatility of acetamide derivatives in forming novel heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been confirmed through various analytical techniques, including spectral studies and X-ray crystallography. For example, the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was elucidated using NMR spectroscopy and X-ray diffraction, providing detailed information about the molecular geometry and confirming the identity of the synthesized compound . Another study on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed the orientation of the chlorophenyl ring with respect to the thiazole ring and the presence of intermolecular interactions in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of electrophilic centers, which can undergo various chemical transformations. The studies provided do not detail specific reactions of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide, but they do illustrate the reactivity of similar compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones involves the formation of ring structures, indicating the potential for cyclization reactions in the presence of suitable nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized by spectroscopic techniques such as LCMS, IR, and NMR spectroscopy. These methods provide information on the molecular weight, functional groups, and structural features of the compounds. The antibacterial activity of some acetamide derivatives has been tested, showing a broad spectrum of activity against various microorganisms . Additionally, the cytotoxicity of novel acetamide derivatives has been evaluated on different human leukemic cell lines, with some compounds exhibiting significant cytotoxic effects .
Scientific Research Applications
Anticancer Properties
2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide and its derivatives have been explored for their anticancer potential. One study synthesized various derivatives of this compound and tested them against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The study found that certain derivatives exhibited selective cytotoxicity and induced apoptosis in cancer cells, although not as effectively as the standard drug, cisplatin (Evren et al., 2019).
Local Anesthetic Activities
Research has been conducted on 2-aminothiazole and 2-aminothiadiazole derivatives of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide, assessing their local anesthetic properties using the rat sciatic nerve model. This study suggests potential applications of these derivatives as local anesthetics (Badiger et al., 2012).
Anti-inflammatory Activity
A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential therapeutic applications in this area (Sunder & Maleraju, 2013).
Antimicrobial Activity
Another application area is in antimicrobial treatments. A series of derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and screened for antimicrobial activity against bacteria and fungi, indicating their potential use in treating infections (Badiger et al., 2013).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The compound’s solubility and other physical properties may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDMQVONPAXBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide |
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